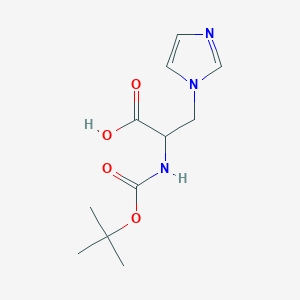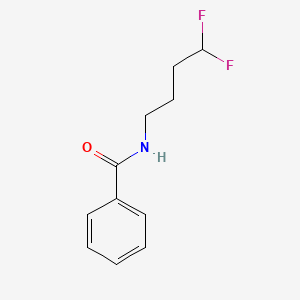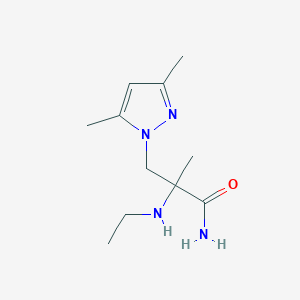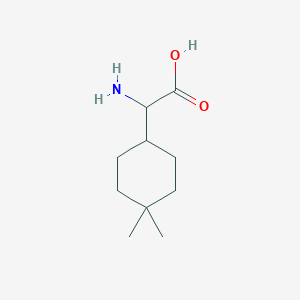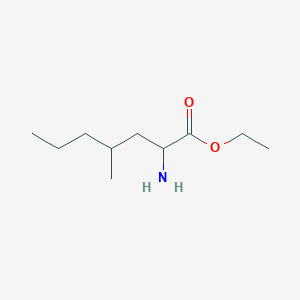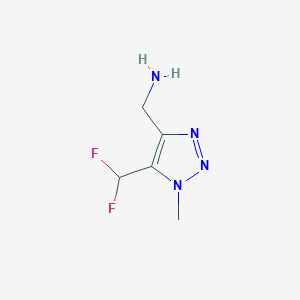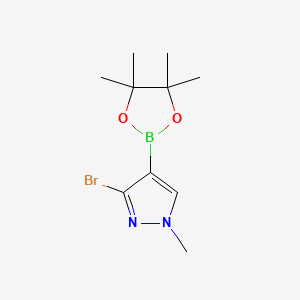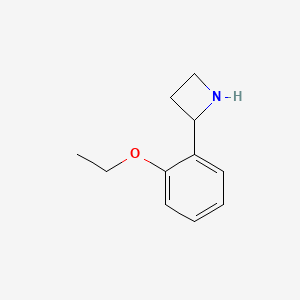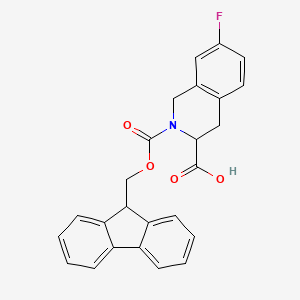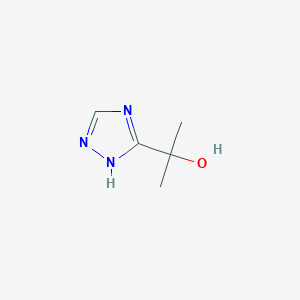
2-(1H-1,2,4-triazol-3-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-1,2,4-triazol-3-yl)propan-2-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a propanol group. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method is the alkylation of 1,2,4-triazole with 2-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-1,2,4-triazol-3-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides (e.g., NaCl, KBr) and amines (e.g., NH₃) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-(1H-1,2,4-triazol-3-yl)propan-2-one.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-1,2,4-triazol-3-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antifungal and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of 2-(1H-1,2,4-triazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Itraconazole: 4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan
Uniqueness
2-(1H-1,2,4-triazol-3-yl)propan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Unlike fluconazole and itraconazole, which have additional aromatic rings and halogen substitutions, this compound has a simpler structure, making it a versatile intermediate for various synthetic applications.
Propiedades
Fórmula molecular |
C5H9N3O |
|---|---|
Peso molecular |
127.14 g/mol |
Nombre IUPAC |
2-(1H-1,2,4-triazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N3O/c1-5(2,9)4-6-3-7-8-4/h3,9H,1-2H3,(H,6,7,8) |
Clave InChI |
MDDIMOYMKDWDAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=NC=NN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


